Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate
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Overview
Description
Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 3-oxocyclobutyl group through an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate can be synthesized through a multi-step process involving the following key steps:
Formation of 3-oxocyclobutylcarbamic acid: This intermediate can be prepared by reacting 3-oxocyclobutanecarboxylic acid with an appropriate amine under controlled conditions.
Final Product Formation: The resulting benzyl (3-oxocyclobutyl)carbamate is further reacted with an ethylating agent to introduce the ethyl linker, yielding the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl (2-(3-oxocyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The molecular pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with a benzyl group attached to a carbamate moiety.
tert-Butyl (3-(2-hydroxyethyl)benzyl)carbamate: A compound with a similar structure but different substituents.
Phenyl (1-(3-fluoro-4-(trifluoromethyl)benzyl)piperidin-4-yl)carbamate: A structurally related compound with additional functional groups.
Uniqueness
Benzyl (2-(3-oxocyclobutyl)ethyl)carbamate is unique due to the presence of the 3-oxocyclobutyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-[2-(3-oxocyclobutyl)ethyl]carbamate |
InChI |
InChI=1S/C14H17NO3/c16-13-8-12(9-13)6-7-15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) |
InChI Key |
XCPOUYVTBGDXLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)CCNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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